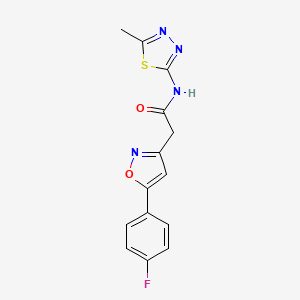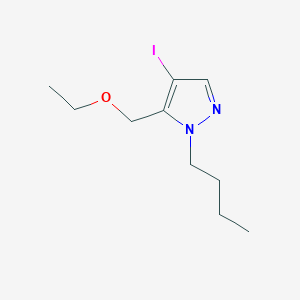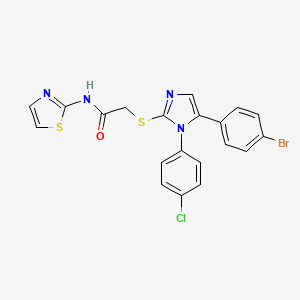![molecular formula C21H21ClN4O3S B2502720 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215645-45-6](/img/structure/B2502720.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a dioxolo-benzo-thiazolyl group, a cyano group, and a dimethylamino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The dioxolo-benzo-thiazolyl group, for example, is a fused ring system containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But generally, the cyano group could undergo reactions like reduction, and the dimethylamino group could participate in quaternization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the cyano and dimethylamino groups could make the compound soluble in polar solvents .Scientific Research Applications
Anti-seizure Agents
Compounds with a [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl structure have been synthesized and evaluated as potential anti-seizure agents . These compounds have shown significant anticonvulsant activity with good toxicity profiles .
Antitumor Agents
Some compounds with a similar structure have shown potential as antitumor agents . For example, compound C27, which contains a similar structure, was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .
Antioxidant Agents
Thiazole ring compounds, which are part of the structure of the compound , have been found to have antioxidant properties . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Agents
Thiazole ring compounds have also been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Antimicrobial Agents
Thiazole ring compounds have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the treatment of microbial infections.
Antiviral Agents
Thiazole ring compounds have been found to have antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections.
Diuretic Agents
Thiazole ring compounds have been found to have diuretic properties . This suggests that the compound could potentially be used in the treatment of conditions that require increased urine production.
Neuroprotective Agents
Thiazole ring compounds have been found to have neuroprotective properties . This suggests that the compound could potentially be used in the treatment of neurological disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXXUYSGDIPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)










![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)